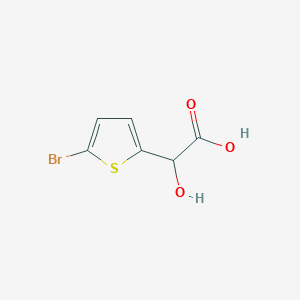
2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid is an organic compound with the molecular formula C6H5BrO3S It is a derivative of glycolic acid, where a bromothienyl group is attached to the second carbon of the glycolic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid typically involves the bromination of thienyl-2-glycolic acid. The reaction is carried out using bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the thienyl ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of thienyl-2-glycolic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving glycolic acid derivatives.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or disrupt metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Thienyl-2-glycolic acid: Lacks the bromine atom, making it less reactive in certain chemical reactions.
(4-Bromothienyl-3)glycolic acid: A positional isomer with different chemical properties and reactivity.
Glycolic acid: The parent compound, which is simpler and lacks the thienyl and bromine groups.
Uniqueness
2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the bromine atom and the thienyl ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
22098-19-7 |
|---|---|
Molecular Formula |
C6H5BrO3S |
Molecular Weight |
237.07 |
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H5BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2,5,8H,(H,9,10) |
InChI Key |
HRBDUINNQFZKTF-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)Br)C(C(=O)O)O |
Canonical SMILES |
C1=C(SC(=C1)Br)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(5,17-dimethyl-3-oxa-8,10-diazapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaen-9-yl)phenol](/img/structure/B1654247.png)

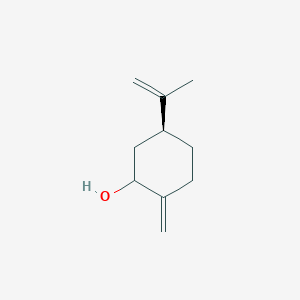
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1654252.png)
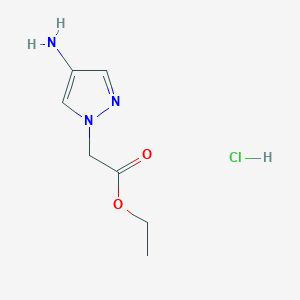
![Ethyl 2-[[2-(4-fluorophenyl)-2-oxoethyl]amino]-2-oxoacetate](/img/structure/B1654255.png)
![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide hydrobromide](/img/structure/B1654258.png)
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride](/img/structure/B1654261.png)
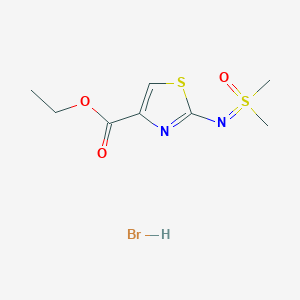
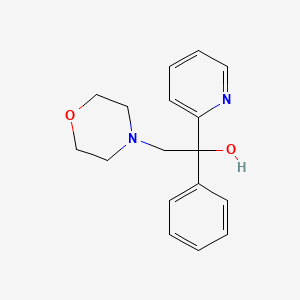
![Racemic-(5S,6R)-Benzyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1654267.png)

